

Cellular Targets of Barettin: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Barettin*

Cat. No.: *B3061388*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Barettin is a brominated cyclic dipeptide alkaloid originally isolated from the marine sponge *Geodia barretti*.^[1] This natural compound has garnered significant scientific interest due to its diverse biological activities, including potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known cellular targets of **Barettin**, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further research and drug development efforts.

Quantitative Data Summary

The interaction of **Barettin** with its cellular targets has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory and binding constants.

Table 1: Kinase Inhibitory Activity of **Barettin**

Kinase Target	IC50 (μM)	Assay Type
Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2)	8.0	Radioactive Filter Binding Assay [1]
Calcium/Calmodulin-Dependent Protein Kinase 1α (CAMK1α)	5.7	Radioactive Filter Binding Assay [1]

Table 2: Serotonin Receptor Binding Affinity of **Barettin**

Receptor Target	Ki (μM)	Cell Line
5-HT2A	1.93	HEK-293 [2]
5-HT2C	0.34	HEK-293 [2]
5-HT4	1.91	HEK-293 [2]

Key Cellular Targets and Signaling Pathways

Barettin exerts its biological effects by modulating the activity of several key cellular proteins, primarily serotonin receptors and protein kinases involved in inflammatory signaling.

Serotonin Receptors

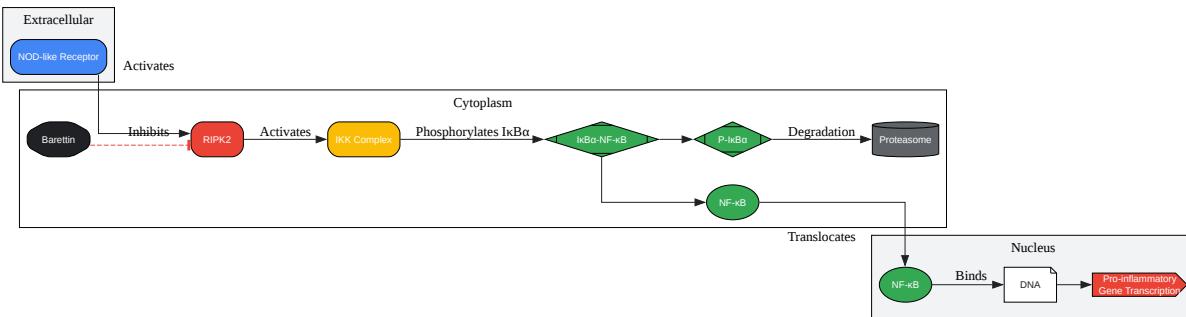
Barettin demonstrates a notable affinity for several serotonin receptor subtypes, suggesting its potential to modulate serotonergic signaling. The structural resemblance of its tryptophan residue to serotonin likely contributes to this interaction.[\[2\]](#) The binding of **Barettin** to 5-HT2A, 5-HT2C, and 5-HT4 receptors may underlie some of its observed physiological effects.

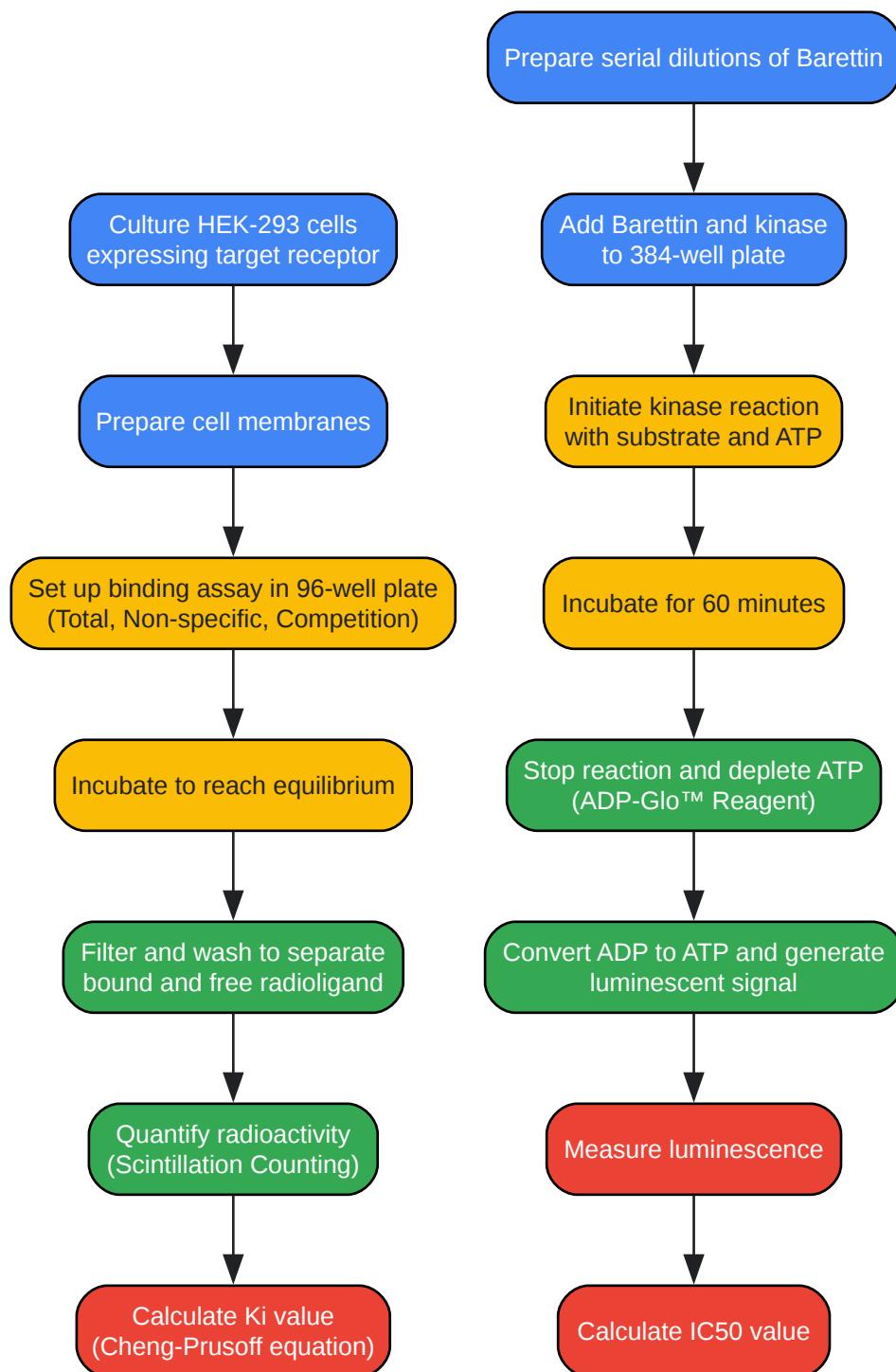
Protein Kinases: RIPK2 and CAMK1α

A significant aspect of **Barettin**'s anti-inflammatory activity is attributed to its inhibition of Receptor-Interacting Serine/Threonine Kinase 2 (RIPK2) and Calcium/Calmodulin-Dependent Protein Kinase 1α (CAMK1α).[\[1\]](#)

- RIPK2 and the NF-κB Signaling Pathway: RIPK2 is a crucial component of the NOD-like receptor signaling pathway, which plays a key role in the innate immune response to bacterial pathogens. Upon activation, RIPK2 autophosphorylates and subsequently activates the IκB kinase (IKK) complex. This leads to the phosphorylation and subsequent proteasomal degradation of the inhibitor of κB (IκB α). The degradation of IκB α liberates the nuclear factor-kappa B (NF-κB) dimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like IL-1 β and TNF- α .^{[3][4]} By inhibiting RIPK2, **Barettin** is proposed to disrupt this cascade, thereby reducing the production of these inflammatory mediators.^{[5][6]}
- CAMK1 α and the MAPK Signaling Pathway: While the direct downstream effects of **Barettin**'s inhibition of CAMK1 α are still under investigation, CAMK1 α is known to be involved in the activation of the mitogen-activated protein kinase (MAPK) signaling pathways. The MAPK cascades, including the ERK1/2, p38, and JNK pathways, are central regulators of a wide range of cellular processes, including inflammation, proliferation, and apoptosis. It is plausible that by inhibiting CAMK1 α , **Barettin** may modulate MAPK signaling, contributing to its anti-inflammatory and other cellular effects.

The following diagram illustrates the proposed mechanism of **Barettin**'s interference with the RIPK2-mediated NF-κB signaling pathway.



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